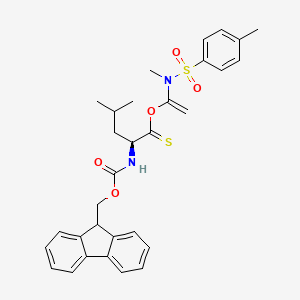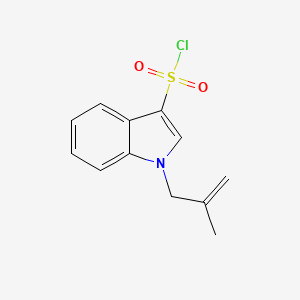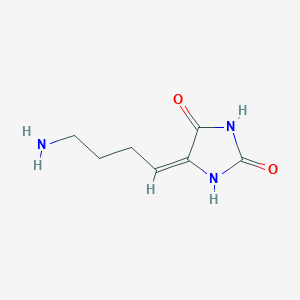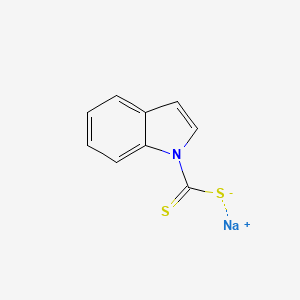
Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is a bis-quaternary ammonium compound known for its potent allosteric modulation of muscarinic acetylcholine receptors. This compound is also referred to as W-84 dibromide and has the empirical formula C32H44Br2N4O4 . It is primarily used in biochemical and physiological research due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) involves the reaction of 1,6-dibromohexane with 1H-isoindole-1,3(2H)-dione, 2-[3-(dimethylamino)propyl]- . The reaction typically occurs under controlled conditions to ensure the formation of the desired bis-quaternary ammonium compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories with stringent quality control measures to ensure high purity and consistency. The compound is often supplied as a solid with a purity of ≥98% (HPLC) .
化学反応の分析
Types of Reactions: Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) primarily undergoes substitution reactions due to the presence of its quaternary ammonium groups. These reactions often involve nucleophilic substitution where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under mild to moderate conditions, often in polar solvents like DMSO .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions can lead to the formation of hydroxylated derivatives, while reaction with amines can produce substituted ammonium compounds.
科学的研究の応用
Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is widely used in scientific research due to its ability to modulate muscarinic acetylcholine receptors allosterically. This property makes it valuable in studies related to neuropharmacology and toxicology .
Chemistry: In chemistry, the compound is used to study the binding and modulation of muscarinic receptors, providing insights into receptor-ligand interactions and allosteric modulation mechanisms.
Biology: In biological research, it is used to investigate the physiological effects of muscarinic receptor modulation, including its impact on neurotransmission and receptor signaling pathways.
Medicine: In medical research, the compound’s ability to stabilize cholinergic antagonist-receptor complexes is explored for potential therapeutic applications, particularly in the context of organophosphate poisoning .
Industry: In the industry, the compound’s unique properties are leveraged in the development of new pharmacological agents and in the study of receptor pharmacodynamics.
作用機序
The compound exerts its effects by stabilizing cholinergic antagonist-receptor complexes through an allosteric mechanism. This involves binding to a site on the receptor distinct from the active site, leading to conformational changes that enhance the binding of antagonists . The primary molecular targets are the M2 muscarinic acetylcholine receptors, and the pathways involved include modulation of receptor-ligand interactions and receptor signaling cascades.
類似化合物との比較
Similar Compounds:
- Hexamethonium bromide
- Chlorisondamine diiodide
- LY2033298
Uniqueness: Compared to similar compounds, ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is unique due to its potent allosteric modulation of M2 muscarinic acetylcholine receptors. This property distinguishes it from other quaternary ammonium compounds that may not exhibit the same level of allosteric modulation .
特性
CAS番号 |
66967-76-8 |
|---|---|
分子式 |
C46H98Br2N2 |
分子量 |
839.1 g/mol |
IUPAC名 |
6-[dimethyl(6,10,14-trimethylpentadecan-2-yl)azaniumyl]hexyl-dimethyl-(6,10,14-trimethylpentadecan-2-yl)azanium;dibromide |
InChI |
InChI=1S/C46H98N2.2BrH/c1-39(2)25-19-27-41(5)29-21-31-43(7)33-23-35-45(9)47(11,12)37-17-15-16-18-38-48(13,14)46(10)36-24-34-44(8)32-22-30-42(6)28-20-26-40(3)4;;/h39-46H,15-38H2,1-14H3;2*1H/q+2;;/p-2 |
InChIキー |
QFRZJHVUUYSBPI-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)



![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)





![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)


